molecular formula C18H16N4O7 B14017269 4-ethyl-3-methylquinoline;2,4,6-trinitrophenol CAS No. 5659-29-0

4-ethyl-3-methylquinoline;2,4,6-trinitrophenol

Cat. No.: B14017269
CAS No.: 5659-29-0
M. Wt: 400.3 g/mol
InChI Key: AZQZXNGKZGBETE-UHFFFAOYSA-N
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Description

4-ethyl-3-methylquinoline and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 4-ethyl-3-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their biological activities and are widely used in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-ethyl-3-methylquinoline can be synthesized from aniline and propanol using modified USY zeolite catalysts. The reaction involves the formation of N-phenylpropan-1-imine as a key intermediate, which further reacts to form 2-ethyl-3-methylquinoline . The reaction conditions typically involve high temperatures and the presence of Lewis acid sites on the catalyst.

2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent runaway reactions .

Industrial Production Methods: The industrial production of 4-ethyl-3-methylquinoline involves similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield . For 2,4,6-trinitrophenol, industrial production involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .

Scientific Research Applications

4-ethyl-3-methylquinoline has significant applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. It is also used in the synthesis of complex organic molecules and as a ligand in coordination chemistry . In the field of agrochemicals, it is used as an intermediate for the synthesis of pesticides and herbicides .

2,4,6-trinitrophenol is widely used in the explosives industry due to its high explosive power. It is also used as a reagent in chemical analysis and as a precursor for the synthesis of dyes and other nitroaromatic compounds .

Properties

CAS No.

5659-29-0

Molecular Formula

C18H16N4O7

Molecular Weight

400.3 g/mol

IUPAC Name

4-ethyl-3-methylquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C12H13N.C6H3N3O7/c1-3-10-9(2)8-13-12-7-5-4-6-11(10)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,3H2,1-2H3;1-2,10H

InChI Key

AZQZXNGKZGBETE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC2=CC=CC=C21)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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